molecular formula C29H34F3N7O4 B14067833 Tert-butyl (3-((2-((4-(4-acetylpiperazin-1-yl)-2-methoxyphenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)phenyl)carbamate

Tert-butyl (3-((2-((4-(4-acetylpiperazin-1-yl)-2-methoxyphenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)phenyl)carbamate

Cat. No.: B14067833
M. Wt: 601.6 g/mol
InChI Key: UZVBZNDREYIDNE-UHFFFAOYSA-N
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Description

Tert-butyl (3-((2-((4-(4-acetylpiperazin-1-yl)-2-methoxyphenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)phenyl)carbamate is a complex organic compound that features a combination of functional groups, including a piperazine ring, a methoxyphenyl group, and a trifluoromethyl-substituted pyrimidine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl (3-((2-((4-(4-acetylpiperazin-1-yl)-2-methoxyphenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)phenyl)carbamate typically involves multi-step organic synthesis. Key steps may include:

    Formation of the piperazine ring: This can be achieved through the reaction of appropriate amines with dihaloalkanes.

    Introduction of the methoxyphenyl group: This step may involve nucleophilic aromatic substitution reactions.

    Synthesis of the trifluoromethyl-substituted pyrimidine: This can be done through cyclization reactions involving appropriate precursors.

    Coupling reactions: The final compound is formed through coupling reactions between the intermediate products.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group.

    Reduction: Reduction reactions may target the carbonyl group in the acetylpiperazine moiety.

    Substitution: Substitution reactions can occur at various positions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or nucleophiles.

Major Products

The major products of these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: In studies of enzyme interactions and protein binding.

    Medicine: As a potential therapeutic agent, particularly in the development of drugs targeting specific pathways.

    Industry: In the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with biological targets. It may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl (3-((2-((4-(4-acetylpiperazin-1-yl)-2-methoxyphenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)phenyl)carbamate: can be compared with other compounds featuring similar functional groups, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activity and chemical reactivity.

Properties

Molecular Formula

C29H34F3N7O4

Molecular Weight

601.6 g/mol

IUPAC Name

tert-butyl N-[3-[[2-[4-(4-acetylpiperazin-1-yl)-2-methoxyanilino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]phenyl]carbamate

InChI

InChI=1S/C29H34F3N7O4/c1-18(40)38-11-13-39(14-12-38)21-9-10-23(24(16-21)42-5)36-26-33-17-22(29(30,31)32)25(37-26)34-19-7-6-8-20(15-19)35-27(41)43-28(2,3)4/h6-10,15-17H,11-14H2,1-5H3,(H,35,41)(H2,33,34,36,37)

InChI Key

UZVBZNDREYIDNE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCN(CC1)C2=CC(=C(C=C2)NC3=NC=C(C(=N3)NC4=CC(=CC=C4)NC(=O)OC(C)(C)C)C(F)(F)F)OC

Origin of Product

United States

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